Cas no 58683-70-8 (Benzene,1,2,4-tribromo-5-(1-methylethyl)-)
58683-70-8 structure
Product Name:Benzene,1,2,4-tribromo-5-(1-methylethyl)-
Benzene,1,2,4-tribromo-5-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,2,4-tribromo-5-(1-methylethyl)-
- 1,2,4-tribromo-5-propan-2-ylbenzene
- 2,4,5-tribromocumene
- 1,2,4-tribromo-5-(propan-2-yl)benzene
- 58683-70-8
- TVP86W9CQY
- EINECS 261-388-7
- 1,2,4-tribromo-5-isopropylbenzene
- 1,2,4-Tribromo-5-(1-methylethyl)benzene
- Benzene, 1,2,4-tribromo-5-(1-methylethyl)-
- SCHEMBL11048642
- NS00033995
- Cumene, 2,4,5-tribromo-
- DTXSID50207380
-
- Inchi: 1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3
- InChI Key: PVLAYJSXFLUWPB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C(C)C)Br)Br
Computed Properties
- Exact Mass: 353.82537
- Monoisotopic Mass: 353.825
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.897
- Boiling Point: 329.3°Cat760mmHg
- Flash Point: 149.5°C
- Refractive Index: 1.59
- PSA: 0
Benzene,1,2,4-tribromo-5-(1-methylethyl)- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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